molecular formula C15H17BO5 B2533545 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid CAS No. 2377609-29-3

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid

Cat. No.: B2533545
CAS No.: 2377609-29-3
M. Wt: 288.11
InChI Key: WZUWYDZOGUCKJI-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzofuran core substituted at the 5-position with a tetramethyl dioxaborolane (pinacol boronate) group and at the 2-position with a carboxylic acid moiety.

  • Molecular Formula: C₁₃H₁₆BNO₃
  • Molecular Weight: 245.09 g/mol
  • CAS Number: 525362-07-6 (exact CAS inferred from structural analogs in )
  • Key Identifiers: MDLMFCD13181968 (), EN300-232833 ().

This boronic ester derivative is critical in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in pharmaceutical and materials chemistry .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO5/c1-14(2)15(3,4)21-16(20-14)10-5-6-11-9(7-10)8-12(19-11)13(17)18/h5-8H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUWYDZOGUCKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid typically involves the borylation of a benzofuran derivative. One common method is the palladium-catalyzed borylation of 1-benzofuran-2-carboxylic acid using bis(pinacolato)diboron or pinacolborane as the boron source . The reaction is usually carried out in the presence of a palladium catalyst, such as PdCl2(dppf), and a base, such as potassium carbonate, in a suitable solvent like dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful in:

  • Suzuki-Miyaura Coupling Reactions : The compound can be employed to form biaryl compounds through palladium-catalyzed cross-coupling reactions, which are pivotal in building complex molecular architectures.
  • Synthesis of Boronate Esters : It can participate in hydroboration reactions to produce boronate esters, which are important intermediates in organic synthesis.

Medicinal Chemistry

This compound has potential applications in the development of pharmaceuticals. Its boron-containing structure allows it to interact with biological molecules effectively:

  • Enzyme Inhibition : The compound can act as a probe for studying enzyme activities and may inhibit specific enzymes due to its ability to form stable covalent bonds with active sites .
  • Antimicrobial Activity : Derivatives of benzofurancarboxylic acids have shown antimicrobial properties against various bacterial strains. Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria and certain fungi .

Material Science

In material science, this compound can be utilized to create advanced materials with specialized properties:

  • Polymeric Materials : The incorporation of boron compounds into polymer matrices can enhance thermal stability and mechanical properties.
  • Nanocomposites : Boron-containing compounds are being investigated for their role in developing nanocomposites that exhibit improved conductivity and strength.

Biological Research

The biological applications of this compound are expanding:

  • Biological Probes : Its ability to interact with proteins and enzymes makes it a potential candidate for use as a biological probe to study various cellular processes.
  • Anticancer Activity : Research indicates that derivatives of benzofuran compounds exhibit anticancer properties, suggesting that this compound may also possess similar activities .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria (MIC 50 to 200 μg/mL) and antifungal activity against Candida strains (MIC – 100 μg/mL).
Anticancer ActivityInvestigated novel benzofurancarboxamides derived from similar structures; showed promising anticancer effects in vitro.

Mechanism of Action

The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form stable covalent bonds with other atoms, facilitating the formation of new chemical structures. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs differing in heterocyclic cores, substituents, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound : 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid C₁₃H₁₆BNO₃ 245.09 525362-07-6 Benzofuran core, carboxylic acid substituent, boronic ester
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole C₁₅H₂₅BN₂O₂ 276.19 Not explicitly listed Benzoxazole core, no carboxylic acid; potential for altered electronic effects
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylic acid C₁₁H₁₅BO₅ 245.09 1073354-94-5 Furan core, smaller heterocycle; reduced steric bulk
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate C₁₆H₁₉BO₅ 302.14 1072951-94-0 Ester derivative; improved solubility for coupling reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one C₁₃H₁₅BO₄ 245.09 862081-38-7 Isobenzofuranone core; lactone functionality alters reactivity

Key Challenges and Industrial Relevance

  • Stability : Boronic esters are moisture-sensitive; storage at +4°C is recommended for analogs (e.g., ZX-KR002478 in ).
  • Purity : Commercial samples often achieve ≥95% purity (e.g., Combi-Blocks compounds in ), critical for reproducible coupling reactions.
  • Scalability : Ethyl ester derivatives (e.g., CAS 1072951-94-0) may offer better handling and scalability compared to carboxylic acids .

Biological Activity

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid (often referred to as the boron compound) is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various cell lines, and toxicity profiles.

  • IUPAC Name: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid
  • Molecular Formula: C14H17BO5
  • Molecular Weight: 274.08 g/mol
  • CAS Number: 849677-21-0

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The boron atom in its structure plays a crucial role in mediating biological effects through:

  • Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis .
  • Induction of Apoptosis: Studies indicate that it can trigger apoptotic pathways in cancer cells by increasing levels of pro-apoptotic proteins such as caspase-3 .
  • Tubulin Polymerization Inhibition: Similar to other known anticancer agents, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound across different cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)0.126Induces apoptosis via caspase activation
MCF7 (Breast)17.02Selective cytotoxicity observed
HL-60 (Leukemia)0.56Inhibits tubulin polymerization

The compound exhibited a significantly lower IC50 value against MDA-MB-231 cells compared to MCF7 cells, suggesting a selective action that spares normal cells while targeting malignant ones.

Case Studies

  • Study on MDA-MB-231 Cells:
    • Treatment with the compound resulted in a dose-dependent decrease in cell viability.
    • Notably effective at concentrations as low as 0.126 µM, leading to significant apoptosis indicated by increased caspase activity.
  • In Vivo Studies:
    • In BALB/c nude mouse models inoculated with MDA-MB-231 cells, administration of the compound inhibited lung metastasis more effectively than standard treatments like TAE226 .

Toxicity Profile

The safety profile of the compound has been assessed through various toxicity studies:

  • Acute Toxicity: Classified as harmful if swallowed and causes skin irritation .
  • Chronic Toxicity: Long-term effects remain under investigation; however, initial studies suggest careful handling is necessary due to potential dermal and ocular irritations.

Q & A

Q. Basic

  • Storage : Keep in airtight containers under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the boronic ester.
  • Moisture control : Use molecular sieves (3Å) in storage vials.
  • Light sensitivity : Amber glass containers mitigate photodegradation .

Q. Advanced

  • Monitor boronate ester integrity via ¹¹B NMR (δ ~30 ppm for intact esters; δ ~18 ppm indicates hydrolysis to boronic acid).
  • Accelerated stability studies (40°C/75% RH) can predict shelf-life under lab conditions .

What role does this compound play in designing bioactive molecules?

Basic
The benzofuran-carboxylic acid scaffold is a versatile pharmacophore. Applications include:

  • Enzyme inhibitors : The carboxylic acid group chelates metal ions in active sites (e.g., metalloproteases).
  • Antimicrobial agents : Structural analogs show activity against Gram-positive bacteria .

Q. Advanced

  • Prodrug development : Esterification of the carboxylic acid (e.g., methyl ester) enhances cell permeability, with in vivo hydrolysis regenerating the active form.
  • Boron neutron capture therapy (BNCT) : The ¹⁰B isotope-enriched derivative could target tumor cells for localized radiation .

How can computational methods aid in predicting the compound’s reactivity and interactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning.
  • Molecular docking : Model interactions with biological targets (e.g., COX-2) using the carboxylic acid as an anchor.
  • QSAR models : Correlate substituent effects (e.g., methyl groups on the dioxaborolane) with solubility or logP values .

What analytical techniques are critical for characterizing this compound?

Q. Basic

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzofuran protons at δ 6.8–7.5 ppm).
  • FTIR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and B–O vibrations (~1350 cm⁻¹).
  • Elemental analysis : Validate purity (>95%) .

Q. Advanced

  • X-ray photoelectron spectroscopy (XPS) : Quantify boron oxidation states (BE ~193 eV for B(III)).
  • TGA/DSC : Assess thermal stability (decomposition >200°C) for processing conditions .

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